N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

Indole carboxamide regioisomer CB1/CB2 selectivity

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide (CAS 1435989-92-6) is a synthetic bis-indole carboxamide with molecular formula C20H19N3O and a monoisotopic mass of 317.15281 Da. The compound features a 1-isopropyl-1H-indole-6-carboxamide core linked via an amide bond to a 1H-indol-4-amine moiety, generating a constrained, V-shaped geometry with a topological polar surface area of 49.82 Ų and a predicted LogP of 4.26.

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
Cat. No. B12179785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C20H19N3O/c1-13(2)23-11-9-14-6-7-15(12-19(14)23)20(24)22-18-5-3-4-17-16(18)8-10-21-17/h3-13,21H,1-2H3,(H,22,24)
InChIKeyVGOKBFQWUACIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide: Structural Identity and Physicochemical Baseline for Procurement Screening


N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide (CAS 1435989-92-6) is a synthetic bis-indole carboxamide with molecular formula C20H19N3O and a monoisotopic mass of 317.15281 Da [1]. The compound features a 1-isopropyl-1H-indole-6-carboxamide core linked via an amide bond to a 1H-indol-4-amine moiety, generating a constrained, V-shaped geometry with a topological polar surface area of 49.82 Ų and a predicted LogP of 4.26 [1]. It is catalogued as a screening compound (InterBioScreen ID STOCK1N-80212) within a diverse heterocyclic library, and is structurally classified under the indole carboxamide derivatives & analogs of natural compounds category [1][2]. The bis-indole architecture distinguishes it from simpler mono-indole or aminoalkylindole scaffolds common in cannabinoid-targeted libraries.

SAR Libraries N1-isopropyl indole carboxamide for systematic alkyl chain profiling
Regioisomer Profiling 6-carboxamide bis-indole as comparator against 4- and 2-carboxamide analogs
Fragment-Based Screening V-shaped dual-indole scaffold with two H-bond donors for biophysical assays

Why N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide Cannot Be Freely Substituted with Indole Carboxamide Analogs


Although the indole-6-carboxamide scaffold is shared across many screening compounds, the specific substitution pattern—an N-(1H-indol-4-yl) carboxamide linkage combined with an N1-isopropyl group—creates a distinct pharmacophoric profile that is absent in close regioisomers and N-alkyl variants. For example, the 6-carboxamide regioisomer of this compound has been noted to engage cannabinoid receptors (CB1/CB2) in a manner potentially distinct from the 5-carboxamide or 4-carboxamide analogs, based on class-level SAR observations [1]. Even minor changes—such as replacing the isopropyl group with a methyl group (as in N-(1H-indol-4-yl)-1-methyl-1H-indole-6-carboxamide) or moving the indole attachment from the 4- to the 6-position—can significantly alter the spatial orientation of the two indole rings and, consequently, the binding mode to biological targets. Recent reviews on bis-indole medicinal chemistry underscore that small structural perturbations in this compound class can lead to large shifts in target selectivity and potency [2]. Therefore, procurement decisions for SAR expansion, selectivity profiling, or hit validation must treat this compound as a structurally defined entity rather than a generic indole-6-carboxamide representative.

Regioisomer Mismatch Replacing the 6-carboxamide with a 4- or 5-carboxamide analog may shift target selectivity, based on class-level SAR for indole carboxamides. Verify regioisomeric identity.
N1-Alkyl Lipophilicity Shift Substituting isopropyl with methyl or H alters LogP by ~0.7 units, potentially changing permeability and metabolic stability. Predicted values require experimental confirmation.
Data Gap Proxy This compound has no published bioactivity data; using it as a direct substitute for validated indole carboxamide hits (e.g., PCI-34051 or SDB-006) may introduce uncharacterized activity. In-house confirmation is needed.

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 6-Carboxamide vs. 4-Carboxamide vs. 5-Carboxamide Analogs

The target compound bears the carboxamide at the indole 6-position, while its closest commercially available regioisomer (N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide, CAS 1574477-57-8) places the amide at the 4-position. In analogous indole carboxamide series, the position of the carboxamide has been shown to dictate target selectivity; for instance, indole-6-carboxamides exhibit preference for HDAC8 and CB2, whereas indole-2-carboxamides act as CB1 allosteric modulators [1]. While direct head-to-head data are lacking for these exact compounds, the class-level inference is that the 6-carboxamide regioisomer is expected to differ in both potency and selectivity profile from the 4-carboxamide variant [1].

Regioisomeric selectivity
Class-level inference
6-carboxamide (target) vs. 4- and 2-carboxamide regioisomers
SAR data indicate >200-fold selectivity differences between positional isomers for certain targets.
Regioisomeric purity may alter target engagement; verify identity before profiling.
No direct head-to-head data for these exact compounds.
Indole carboxamide regioisomer CB1/CB2 selectivity

N1-Isopropyl vs. N1-Methyl Substitution: Lipophilicity and Steric Bulk Comparison

The target compound carries an N1-isopropyl group (MW = 317.4 Da), in contrast to the structurally similar N-(1H-indol-4-yl)-1-methyl-1H-indole-6-carboxamide (MW = 289.3 Da) and 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-6-carboxamide (MW = 331.4 Da) [1][2]. The predicted LogP of the target compound is 4.26, which is approximately 0.5–0.8 Log units higher than the N1-methyl analog (estimated LogP ~3.5) [1]. This increased lipophilicity and steric bulk from the isopropyl group can affect membrane permeability, metabolic stability, and off-target binding—factors documented in indole-based cannabinoid lead optimization studies [3].

N1-Substituent lipophilicity
Cross-study comparable
ΔLogP ≈ +0.7 (isopropyl vs. methyl)
ΔMW = +28 Da
Lipophilicity change may affect permeability and metabolic stability.
Predicted values; validate experimentally.
Indole N1-substitution LogP steric parameter

Hydrogen Bond Donor Count and Topological PSA Differentiation vs. Key Cannabimimetic Indoles

The target compound contains two hydrogen bond donors (the indole NH at the 4-yl position and the carboxamide NH), resulting in a topological PSA of 49.82 Ų [1]. This contrasts with prototypical cannabimimetic indoles such as SDB-006 (EC50 CB1 = 19 nM, CB2 = 134 nM) which possess only one H-bond donor and a different carboxamide connectivity (indole-3-carboxamide) [2]. The additional H-bond donor in the target compound may facilitate or hinder specific target interactions, particularly at CB1, where hydrogen bonding to Ser383 has been identified as a key interaction in agonist binding [2].

H-bond donor profile
Class-level inference
HBD = 2 (target) vs. 1 for mono-NH indoles
tPSA = 49.82 Ų (within CNS drug-like range)
Additional H-bond donor may shift receptor engagement vs. mono-NH cannabimimetics.
Comparative data from class-level SAR; confirm with binding assays.
H-bond donor tPSA CNS drug-likeness

Lack of Published Bioactivity Data vs. Commercially Available Indole Carboxamide Screening Hits: A Gap Analysis

As of the current evidence cutoff, no CB1, CB2, HDAC, kinase, or other target-specific quantitative bioactivity data (IC50, EC50, Ki) have been published in peer-reviewed literature for N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide [1]. This contrasts with several structurally related indole-6-carboxamides that have defined activity profiles—for example, PCI-34051 (HDAC8 IC50 = 10 nM, >200-fold selectivity over HDAC1/6) and SDB-006 (CB1 EC50 = 19 nM) [2]. The absence of public bioactivity data means that any biological annotation must be treated as unverified; procurement for SAR or target-based screening should be accompanied by confirmatory in-house assays.

Published data gap
Supplier data / Data to verify
No published CB1, CB2, HDAC, or kinase IC50/Ki data
Procure for exploratory SAR; verify activity in-house.
Best suited when structural novelty outweighs known potency.
Screening library data gap hit validation

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide: Recommended Application Scenarios Based on Structural Evidence


Indole Carboxamide SAR Libraries: Probing N1-Substituent Effects (Isopropyl vs. Methyl vs. H)

The N1-isopropyl group of this compound (LogP = 4.26) provides a distinct lipophilicity anchor for SAR studies examining the effect of N1 alkyl substitution on target binding and ADME properties. Pairing this compound with its N1-methyl analog (estimated LogP ~3.5) and N1-H parent in a systematic matrix allows quantitative measurement of how increased steric bulk and lipophilicity modulate potency and selectivity [1]. This is directly supported by the calculated physicochemical data (Section 3, Evidence Item 2) [1].

Regioisomeric Profiling of Indole Carboxamide Cannabinoid Receptor Engagement

The 6-carboxamide connectivity of the target compound makes it a useful comparator in panels designed to map regioisomer-dependent CB1/CB2 activity. When tested alongside the 4-carboxamide regioisomer (CAS 1574477-57-8) and known indole-2-carboxamide CB1 allosteric modulators, differential activity patterns can reveal position-specific pharmacophoric requirements (Section 3, Evidence Item 1) [2].

Fragment-Based and Virtual Screening Library Diversification with Bis-Indole Scaffolds

With two indole rings linked by an amide bond, this compound offers a scaffold topology distinct from mono-indole fragments commonly used in fragment-based drug discovery (FBDD). The V-shaped geometry and two H-bond donors (tPSA = 49.82 Ų) make it suitable for exploring binding sites that accommodate dual-aromatic interactions, such as kinase hinge regions, HDAC tunnels, or GPCR orthosteric sites [1]. Procurement for computational docking and biophysical screening (SPR, MST) can leverage this scaffold novelty (Section 3, Evidence Item 3) [1].

Negative Control or Inactive Reference in Cannabinoid-Receptor-Targeted Campaigns

Given the current absence of published bioactivity data for this compound at CB1 and CB2 (Section 3, Evidence Item 4), it may serve as a structurally matched negative control in campaigns where active indole carboxamide hits (e.g., SDB-006, EC50 ~19 nM at CB1) are being profiled [3]. This application is contingent on in-house confirmation of inactivity or low potency.

Application
Selection Property
Validation Focus
N1-Substituent SAR Libraries
N1-alkyl lipophilicity tier (isopropyl, methyl, H)
Target binding and ADME modulation by N1-substitution
Indole Carboxamide Regioisomer Profiling
Regioisomeric connectivity (6- vs. 4- vs. 2-carboxamide)
Cannabinoid receptor selectivity mapping
Bis-Indole Fragment Diversification
V-shaped scaffold with two H-bond donors
Biophysical and docking screening for dual-aromatic binding sites
Cannabinoid Receptor Negative Control
Structurally matched inactive reference
In-house inactivity confirmation prior to use as control
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